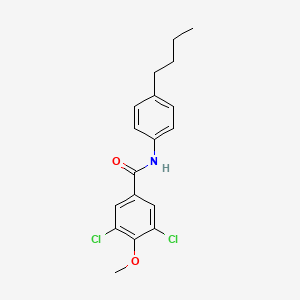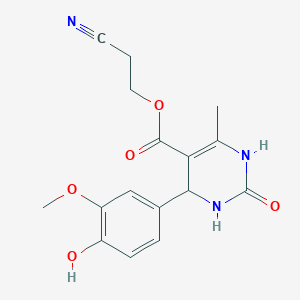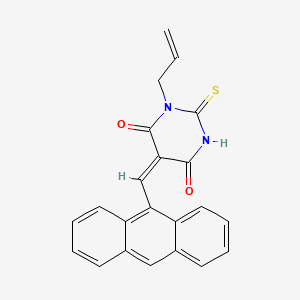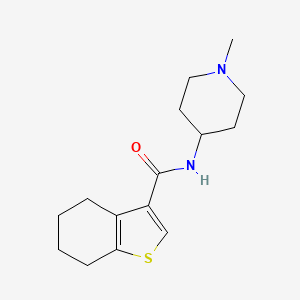![molecular formula C19H16F2N2O4S2 B4985738 2,5-difluoro-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide](/img/structure/B4985738.png)
2,5-difluoro-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-difluoro-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in the field of medicinal chemistry. This compound is commonly referred to as "compound X" and has been widely studied for its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of compound X involves the inhibition of specific enzymes that are involved in the progression of various diseases. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the development of inflammation and cancer. In addition, it has been shown to inhibit the activity of several other enzymes, including 5-lipoxygenase (5-LOX) and phosphodiesterase-4 (PDE4), which are also involved in the progression of these diseases.
Biochemical and physiological effects:
Compound X has been found to exhibit several biochemical and physiological effects, including the inhibition of inflammation and cancer cell growth. It has also been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In addition, it has been shown to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using compound X in lab experiments is its potent activity against several enzymes that are involved in the progression of various diseases. This makes it a promising candidate for the development of new therapeutic agents. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of compound X. One of the areas of focus is the development of new formulations that can improve its solubility and bioavailability. Another area of focus is the identification of new targets for this compound, which can expand its potential use in the treatment of various diseases. In addition, further studies are needed to determine the safety and efficacy of this compound in vivo, which can pave the way for its clinical development.
Métodos De Síntesis
The synthesis of compound X involves the reaction of 2,5-difluoroaniline with 4-(4-methylphenylsulfonyl)aniline in the presence of a suitable coupling agent. The resulting product is then treated with benzenesulfonyl chloride to obtain the final compound.
Aplicaciones Científicas De Investigación
Compound X has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. Several studies have shown that this compound exhibits potent anti-inflammatory and anticancer activities. In addition, it has been found to inhibit the activity of several enzymes that are involved in the progression of these diseases.
Propiedades
IUPAC Name |
2,5-difluoro-N-[4-[(4-methylphenyl)sulfonylamino]phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N2O4S2/c1-13-2-9-17(10-3-13)28(24,25)22-15-5-7-16(8-6-15)23-29(26,27)19-12-14(20)4-11-18(19)21/h2-12,22-23H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABENHAQLJMKKET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-difluoro-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(octahydro-1(2H)-quinolinylmethyl)phenyl]acetamide](/img/structure/B4985674.png)

![N-{2-[(2-chlorobenzyl)thio]ethyl}-4-fluorobenzamide](/img/structure/B4985687.png)
![(3,4-difluorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine](/img/structure/B4985692.png)

![5-(4-methoxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4985705.png)
![methyl 4-(3-bromo-4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4985708.png)


![N-(2-furylmethyl)-2-[(3-methylbenzoyl)amino]benzamide](/img/structure/B4985744.png)

![2,6,8-trimethyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4-quinolinol](/img/structure/B4985763.png)